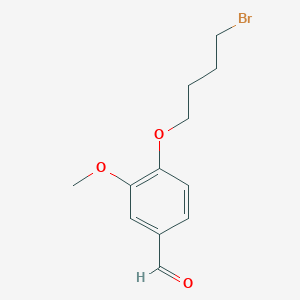

4-(4-Bromobutoxy)-3-methoxybenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromobutoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDAGPVEYQCODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromobutoxy 3 Methoxybenzaldehyde

Established Reaction Pathways for O-Alkylation Strategies

The O-alkylation of vanillin (B372448) is a cornerstone for the synthesis of 4-(4-bromobutoxy)-3-methoxybenzaldehyde. The selection of the synthetic route often depends on factors such as desired yield, reaction time, and available equipment.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely employed and robust method for preparing ethers, including the target compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the reaction proceeds by deprotonating the hydroxyl group of vanillin to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,4-dibromobutane (B41627).

A representative example of this approach is the synthesis of analogous compounds such as 4-hexyloxy-3-methoxybenzaldehyde. In this synthesis, vanillin is reacted with 1-bromohexane (B126081) in the presence of a base like potassium carbonate in a suitable solvent such as butan-2-one. nih.gov The reaction mixture is heated to facilitate the formation of the ether linkage. nih.gov This method is effective for producing both symmetrical and asymmetrical ethers.

The mechanism is a classic SN2 (bimolecular nucleophilic substitution) reaction. For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. libretexts.org

Microwave-Assisted Alkylation Techniques and Yield Optimization

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis has emerged as a powerful technique. Compared to conventional heating, microwave irradiation can significantly reduce reaction times, sometimes from hours to minutes. irjet.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture.

While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be applied based on similar reactions. For instance, microwave-assisted synthesis has been shown to improve the efficiency of reactions involving vanillin derivatives. irjet.net The optimization of yield in these reactions often involves adjusting parameters such as the substrate-to-oxidant ratio, the choice of solvent, and the microwave power and irradiation time. irjet.net The use of solid supports like clays (B1170129) or silica (B1680970) can also facilitate solvent-free microwave reactions, contributing to greener chemistry. irjet.net

Base-Catalyzed Conditions for Ether Formation

The formation of the ether in the Williamson synthesis is fundamentally a base-catalyzed process. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, thereby generating the nucleophilic phenoxide ion. The choice of base can influence the reaction rate and yield.

Commonly used bases for this type of etherification include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). nih.govyoutube.com For instance, in the synthesis of 4-hexyloxy-3-methoxybenzaldehyde, potassium carbonate is used effectively. nih.gov The reaction is typically carried out by heating the mixture under reflux for several hours. nih.gov In other base-catalyzed reactions involving vanillin, such as esterification, a 10% solution of sodium hydroxide is used to form the reactive species. youtube.com The selection of the base and solvent system is critical for optimizing the reaction conditions.

Precursor Chemistry and Starting Materials Analysis

The successful synthesis of this compound is highly dependent on the quality and reactivity of its precursors. A thorough understanding of the starting materials is essential for planning an efficient synthetic route.

Utilization of 4-Hydroxy-3-methoxybenzaldehyde and 1,4-Dibromobutane

The primary precursors for the synthesis of this compound via the Williamson ether synthesis are 4-hydroxy-3-methoxybenzaldehyde (commonly known as vanillin) and 1,4-dibromobutane.

Table 1: Key Precursors and Their Roles

| Precursor | Structure | Role in Synthesis |

|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |  |

Provides the core benzaldehyde (B42025) structure and the phenolic hydroxyl group for etherification. |

| 1,4-Dibromobutane |  | Acts as the alkylating agent, providing the bromobutoxy chain. |

| Acts as the alkylating agent, providing the bromobutoxy chain. |

Vanillin is a readily available and widely used aromatic compound. researchgate.netprepchem.com Its phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base, forming the vanillinate anion. 1,4-dibromobutane serves as a bifunctional electrophile, where one of the bromine atoms is displaced by the vanillinate anion in an SN2 reaction to form the desired ether linkage, leaving the other bromine atom intact on the alkyl chain. A study on a similar reaction involved dissolving vanillin in butan-2-one with potassium carbonate, followed by the addition of 1-bromohexane and refluxing for 3-4 hours. nih.gov

Alternative Brominating Agents in Synthetic Routes

While the direct use of 1,4-dibromobutane is the most straightforward approach, alternative synthetic strategies might involve the bromination of a precursor alcohol. In such cases, the choice of brominating agent is critical. Molecular bromine (Br₂) is a traditional choice but is hazardous and can lead to unwanted side products. chemindigest.com

Several safer and more selective alternative brominating agents for phenolic compounds have been developed. These include:

N-Bromosuccinimide (NBS): A convenient and safer alternative to liquid bromine, often used for allylic and benzylic brominations. masterorganicchemistry.com It can also be used for the formation of bromohydrins from alkenes. masterorganicchemistry.com

PIDA–AlBr₃ System: A modern reagent prepared by mixing PIDA (phenyliodine diacetate) and aluminum tribromide, which allows for the efficient and mild electrophilic bromination of phenols and phenol-ethers. nih.gov

H₂O₂-HBr System: An environmentally friendly approach where hydrogen peroxide is used to oxidize bromide ions in situ to generate the active brominating species. researchgate.net This method can be performed in water, reducing the need for hazardous organic solvents. researchgate.net

Bromide-Bromate Couple: This system offers an eco-friendly alternative to liquid bromine for substitution reactions on aromatic compounds under aqueous acidic conditions. chemindigest.com

These alternative reagents offer advantages in terms of safety, handling, and environmental impact, making them valuable tools in modern organic synthesis.

Purification and Isolation Techniques in Laboratory Synthesis

Following the chemical synthesis of this compound, the crude product is typically isolated and then subjected to one or more purification techniques to achieve a high degree of purity. The choice of method depends on the nature of the impurities and the scale of the reaction.

Column chromatography is a widely used and effective method for the purification of aldehyde compounds, including those structurally similar to this compound. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent).

For benzaldehyde derivatives, silica gel is a common choice for the stationary phase due to its polarity and ability to separate compounds with varying functional groups. googleapis.combeilstein-journals.org The selection of the eluent system is critical for achieving good separation. A combination of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, is often employed. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

While specific eluent systems for this compound are not extensively detailed in publicly available literature, analogous compounds provide insight into effective solvent mixtures. For instance, in the purification of related benzaldehyde derivatives, mixtures of hexanes and diethyl ether have been successfully used. beilstein-journals.org Another relevant example is the purification of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, which shares the bromobutoxy functional group, where a mixture of petroleum ether and ethyl acetate was utilized.

Table 1: Exemplary Eluent Systems for Column Chromatography of Related Compounds

| Compound | Stationary Phase | Eluent System (v/v) |

| 2-(1,3-Dioxan-2-yl)-4-methoxybenzaldehyde | Silica Gel | Hexanes/Diethyl Ether (3:2) beilstein-journals.org |

| Various Fulvene Derivatives | Silica Gel | Hexanes/Diethyl Ether (various ratios) beilstein-journals.org |

The progress of the separation is monitored by Thin Layer Chromatography (TLC), allowing for the collection of fractions containing the pure compound. After collection, the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For the purification of this compound, the selection of an appropriate recrystallization solvent is key. While direct literature on this specific compound is scarce, data from structurally similar molecules can guide the choice of solvent. For example, 4-bromo-2-methoxybenzaldehyde, a positional isomer, has been successfully purified by crystallization from heptane. google.com This suggests that non-polar alkane solvents could be effective.

Another approach involves using a binary solvent system. For instance, a compound containing the bromobutoxy chain was recrystallized from a mixture of n-hexane and ethanol (B145695). This type of system, where the compound is soluble in one solvent (ethanol) and insoluble in the other (n-hexane), allows for fine-tuning of the crystallization process. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity is observed, which is then cleared by adding a small amount of the hot "good" solvent. Cooling this saturated solution induces the formation of pure crystals.

Table 2: Recrystallization Solvents Used for Structurally Similar Compounds

| Compound | Recrystallization Solvent(s) |

| 4-Bromo-2-methoxybenzaldehyde | Heptane google.com |

| Vanillin Derivatives | Hot Ethanol researchgate.net |

After crystallization, the purified solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried, often under vacuum, to remove all traces of the solvent.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions Involving the Bromo-Alkyl Moiety

The terminal bromine atom on the butoxy chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of a primary alkyl halide and typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Nitrogen-containing heterocycles, such as imidazole (B134444) and its derivatives, can act as effective nucleophiles, attacking the terminal carbon of the bromobutoxy chain to form a new carbon-nitrogen bond. This alkylation reaction is a common method for linking the vanilloid core to a heterocyclic system. The reaction typically involves the deprotonation of the heterocycle with a base to enhance its nucleophilicity, followed by the S_N2 displacement of the bromide ion.

For instance, the reaction of a brominated alkyl chain with adenine, a key nitrogen-containing heterocycle, is conducted in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org The base facilitates the deprotonation of the amine group on adenine, which then attacks the electrophilic carbon bearing the bromine atom, yielding the N-alkylated product. rsc.org A similar strategy is employed for the N-alkylation of other imidazoles, often requiring a strong base like sodium hydride (NaH) in DMF to achieve the desired transformation. prepchem.com

Table 1: Representative Conditions for N-Alkylation of Heterocycles with Bromo-Alkyl Compounds

| Nucleophile | Reagents | Solvent | Temperature | Yield | Reference |

| Adenine | K2CO3 | DMF | 70 °C | 23% | rsc.org |

| 4-Nitroimidazole | NaH | DMF | 90 °C | 55% | prepchem.com |

This table presents generalized conditions based on reactions with similar bromo-alkyl and fluoro-aromatic compounds.

The bromo-alkyl moiety readily reacts with tertiary amines to form quaternary ammonium (B1175870) salts. This transformation, known as the Menschutkin reaction, is a classic example of an S_N2 reaction where the lone pair of electrons on the tertiary amine's nitrogen atom attacks the electrophilic carbon, displacing the bromide. nih.govtue.nl The reaction rate is influenced by the solvent, temperature, and the structure of both the amine and the alkyl halide. tue.nl

The synthesis is generally straightforward, involving the mixing of the tertiary amine and the alkyl halide, often in a solvent, and allowing the reaction to proceed until the quaternary ammonium salt precipitates or is isolated upon workup. nih.govgoogle.com This method has been used to synthesize a variety of quaternary ammonium-linked glucuronide metabolites and other biologically relevant molecules. nih.govnih.gov The process can be performed continuously in tubular reactors under elevated pressure and temperature to achieve high yields efficiently. google.com

Table 2: General Parameters for the Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction)

| Reactant A | Reactant B | Solvent | Key Conditions | Product Type | Reference |

| Tertiary Amine | Alkyl Halide | Chloroform, Acetonitrile, or Solvent-free | 50-140 °C, Elevated Pressure | Quaternary Ammonium Halide | nih.govgoogle.com |

| Tertiary Amine | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Water/Organic (Two-phase) | N/A | Quaternary Ammonium-linked Glucuronide | nih.gov |

Primary and secondary amines can also react with the bromo-alkyl chain via nucleophilic substitution to yield secondary and tertiary amines, respectively. The reaction follows an S_N2 pathway, similar to the processes described above. Monitoring the reaction of a secondary amine like piperidine (B6355638) with a propargylic bromide shows the initial formation of the tertiary amine, which can then be competitively quaternized by another equivalent of the alkyl halide. nih.gov

Beyond simple alkylation at the bromo- group, the aldehyde functionality can also engage with amines under specific conditions. For example, some benzaldehyde (B42025) derivatives can undergo oxidative amidation when reacted with secondary amines in the presence of an oxidizing agent. researchgate.net

Transformations of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of reactions including condensations, oxidations, and reductions.

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-(4-bromobutoxy)-3-methoxybenzaldehyde. wikipedia.org This reaction is fundamental to the synthesis of chalcones, which are α,β-unsaturated ketones. nih.govjetir.org

The reaction is typically catalyzed by a base (e.g., NaOH or KOH) in an alcoholic solvent. nih.gov The mechanism begins with the deprotonation of the α-carbon of the ketone by the base to form a nucleophilic enolate ion. rasayanjournal.co.inmagritek.com This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated chalcone (B49325) product. magritek.com Numerous chalcones have been synthesized from substituted benzaldehydes, including the structurally similar 4-hydroxy-3-methoxybenzaldehyde (vanillin), demonstrating the broad applicability of this reaction. ufms.br

Table 3: Representative Conditions for Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Solvent | Temperature | Reference |

| 4-Hydroxy-3-methoxybenzaldehyde | Acetophenone (B1666503) | p-Toluenesulfonic acid | Methanol (B129727) | Room Temp | ufms.br |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH (solid) | Solvent-free (grinding) | Room Temp | rasayanjournal.co.in |

| Substituted Benzaldehyde | Substituted Acetophenone | KOH | Ethanol (B145695) | 40 °C | nih.gov |

The aldehyde functional group can be selectively reduced to a primary alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its excellent chemoselectivity; it efficiently reduces aldehydes and ketones without affecting other functional groups like esters or, in this case, the alkyl bromide. masterorganicchemistry.com

The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This is followed by a protonation step, typically from the solvent (e.g., ethanol or methanol), to yield the final alcohol product. masterorganicchemistry.comambeed.com The reduction of this compound with sodium borohydride would produce (4-(4-bromobutoxy)-3-methoxyphenyl)methanol. cymitquimica.com

Table 4: Summary of Aldehyde Reduction

| Starting Material | Reagent | Solvent | Product | Reference |

| Aldehyde | Sodium Borohydride (NaBH4) | Methanol or Ethanol | Primary Alcohol | masterorganicchemistry.comyoutube.com |

| This compound | Sodium Borohydride (NaBH4) | Methanol or Ethanol | (4-(4-Bromobutoxy)-3-methoxyphenyl)methanol | cymitquimica.com |

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) (-OCH₃) and butoxy (-OC₄H₈Br) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The aldehyde group (-CHO) is a deactivating group and a meta-director.

The directing effects of the substituents determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation. The most activated positions on the ring are C-2 and C-6 (ortho to the alkoxy groups) and C-5 (ortho to the butoxy group and meta to the aldehyde).

A relevant example is the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, a structurally similar compound, which is accomplished using nitric acid in acetic acid. nih.gov This suggests that this compound could be nitrated under similar conditions, with the nitro group likely entering the position ortho to the methoxy group and meta to the aldehyde group.

Another key derivatization is bromination. The preparation of 3-bromo-4-methoxybenzoic acid is achieved by reacting p-methoxybenzoic acid with bromine in the presence of a Lewis acid catalyst like ferric chloride. google.com This highlights a feasible pathway for introducing additional bromine atoms onto the aromatic ring of this compound if desired.

Table 2: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product | Reference Example |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-Bromobutoxy)-5-methoxy-2-nitrobenzaldehyde | Nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate nih.gov |

These functionalization reactions significantly expand the chemical diversity of derivatives that can be synthesized from this starting material, opening avenues for the development of new compounds with potentially interesting properties.

Role As a Precursor in Complex Molecule Synthesis

Construction of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are frequently synthesized using the Claisen-Schmidt condensation. scispace.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. scispace.comresearchgate.net

The synthesis of monomeric chalcones from 4-(4-bromobutoxy)-3-methoxybenzaldehyde is a direct application of the Claisen-Schmidt condensation. wikipedia.org In a typical procedure, the aldehyde is reacted with a substituted or unsubstituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. rasayanjournal.co.in The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone.

The terminal bromine on the butoxy chain provides a reactive site for the synthesis of dimeric chalcone scaffolds. A common strategy involves a two-step process. First, a monomeric chalcone bearing the 4-(4-bromobutoxy) group is synthesized. Then, two equivalents of this monomer can be coupled. For example, a bis-ether linkage can be formed by reacting the bromo-functionalized chalcone with a suitable diol linker under basic conditions. Alternatively, a chalcone containing a phenolic hydroxyl group can be reacted with the bromo-functionalized chalcone monomer to create a dimeric structure connected by a flexible ether chain.

Table 1: Representative Synthesis of Monomeric Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Product Structure (General) | Ref. |

|---|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(4-(4-bromobutoxy)-3-methoxyphenyl)prop-2-en-1-one | rasayanjournal.co.inresearchgate.net |

| This compound | 4'-Hydroxyacetophenone | NaOH or KOH | (E)-3-(4-(4-bromobutoxy)-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | nih.govbohrium.com |

| This compound | 4'-Methoxyacetophenone | NaOH or KOH | (E)-3-(4-(4-bromobutoxy)-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | rasayanjournal.co.inresearchgate.net |

The substituents on the this compound ring significantly influence the Claisen-Schmidt condensation.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the meta-position relative to the butoxy chain is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring. This electronic effect can slightly deactivate the aldehyde's carbonyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde (B42025), but it also stabilizes the transition state of the reaction.

Steric and Electronic Effects of the Bromobutoxy Group: The 4-(4-bromobutoxy) group, being relatively large, can exert some steric hindrance. However, its primary influence is electronic. The ether oxygen donates electron density to the ring via resonance, which, like the methoxy group, can modulate the reactivity of the formyl group. The electronic nature of substituents on the reacting aldehyde has been shown to affect reaction outcomes, with high yields often obtained regardless of whether the groups are electron-donating or electron-withdrawing. nih.gov

Synthesis of Curcuminoid Analogues and Hybrids

Curcuminoids are linear diarylheptanoids that feature a β-diketone moiety. researchgate.net this compound is an ideal precursor for creating asymmetric curcuminoid analogues, incorporating its vanillin-derived structure into the final molecule.

The most common method for synthesizing curcuminoids is a modification of the Pabon reaction. researchgate.netnih.gov This strategy involves the condensation of a β-diketone, typically acetylacetone (B45752) (pentane-2,4-dione), with two equivalents of an aromatic aldehyde. worldwidejournals.com

To synthesize a symmetric curcuminoid using this compound, two equivalents of the aldehyde are reacted with one equivalent of acetylacetone. The reaction is typically mediated by a boron complex. Boric oxide (B₂O₃) or boric anhydride (B1165640) is used to form a stable six-membered ring complex with acetylacetone, which activates the central methylene (B1212753) protons for deprotonation. nih.govworldwidejournals.com A base, commonly a primary amine like n-butylamine, is added to catalyze the condensation. researchgate.netnih.gov The reaction proceeds through a double condensation, attaching the aldehyde to both sides of the acetylacetone unit. A final acidic workup hydrolyzes the boron complex to yield the curcuminoid. researchgate.net This method allows for the incorporation of the bromoalkoxy functionality, which can be used for further derivatization.

The terminal bromine on the curcuminoid scaffold serves as a convenient attachment point for nitric oxide (NO)-donating moieties, creating hybrid molecules. nih.gov Furoxans (1,2,5-oxadiazole-2-oxides) are a prominent class of NO donors that can release NO in physiological environments. nih.govresearchgate.netrsc.org

The synthesis of a furoxan-curcuminoid hybrid involves a multi-step sequence:

Synthesis of the curcuminoid analogue containing the 4-(4-bromobutoxy) side chain, as described previously.

Synthesis of a suitable furoxan precursor containing a nucleophilic group, such as a hydroxyl or thiol.

Nucleophilic substitution reaction where the furoxan precursor displaces the terminal bromide of the curcuminoid's butoxy chain, forming a stable ether or thioether linkage.

This modular approach allows for the combination of a curcuminoid core with an NO-releasing component, leveraging the reactive handle provided by the initial aldehyde. nih.govnih.gov

Generation of Fused Heterocyclic Systems and Polycycles

The derivatives of this compound, particularly the chalcones and curcuminoids, are valuable intermediates for the synthesis of fused heterocyclic systems. nih.gov The α,β-unsaturated ketone moiety in chalcones and the β-diketone system in curcuminoids are susceptible to cyclocondensation reactions with various binucleophiles.

For instance, reacting a chalcone derived from the title aldehyde with hydrazine (B178648) hydrate (B1144303) or its derivatives in a solvent like glacial acetic acid can lead to the formation of pyrazoline rings. nih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives. nih.gov These reactions create five-membered heterocyclic rings fused or appended to the existing aromatic structure.

Furthermore, the 4-bromobutoxy chain itself is a key element for generating fused polycycles through intramolecular cyclization. By introducing a nucleophile elsewhere in the molecule (e.g., a hydroxyl group on the second aromatic ring of a chalcone), an intramolecular Williamson ether synthesis can be initiated. In this process, the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new ether linkage. This results in the creation of a large ring (e.g., a 1,4-benzodioxepine derivative if the nucleophile is on an adjacent aromatic ring), effectively fusing a new polycyclic system onto the molecular scaffold.

Benzofuran (B130515) and Chroman Derivatives

Benzofurans and chromans are prominent heterocyclic motifs found in numerous natural products and pharmacologically active molecules. The synthesis of these structures often involves the strategic construction of the fused oxygen-containing ring onto a phenolic precursor.

Benzofuran Derivatives: The synthesis of benzofuran derivatives from this compound can be envisioned through a multi-step sequence. A common strategy for benzofuran synthesis is the Perkin rearrangement or related cyclization reactions. While direct literature on this specific starting material is scarce, a plausible pathway would involve the initial conversion of the aldehyde group. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could introduce a two-carbon unit, which, after subsequent manipulations, could lead to an intermediate primed for intramolecular cyclization.

Another established method for benzofuran synthesis involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene group, followed by cyclization. In the context of this compound, this would necessitate the introduction of a hydroxyl group ortho to the aldehyde, a transformation that could be achieved through various aromatic substitution and functional group interconversion reactions. Once the ortho-hydroxybenzaldehyde moiety is in place, established protocols for benzofuran formation can be applied.

Chroman Derivatives: Chroman-4-ones, a subclass of chromans, are valuable intermediates and possess a range of biological activities. sigmaaldrich.com Their synthesis can often be achieved through an intramolecular Williamson ether synthesis or related cyclization reactions. Starting with this compound, a key transformation would be the introduction of a three-carbon chain that can participate in the cyclization.

One potential route involves the reaction of the aldehyde with a suitable nucleophile, such as a Grignard reagent or an enolate, to introduce the necessary carbon framework. The bromobutoxy chain can then undergo intramolecular cyclization with a strategically placed hydroxyl group on the newly introduced side chain to form the chroman ring. The versatility of the aldehyde group allows for various synthetic strategies to construct the necessary precursor for the annulation of the pyran ring.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Benzofuran | Perkin rearrangement, reaction with activated methylene compounds | Precursor to be modified for intramolecular cyclization |

| Chroman | Intramolecular Williamson ether synthesis, cyclization of a side chain | Provides the butoxy linker for ring formation after side-chain elaboration |

Pyrrolidine (B122466) and Piperidine (B6355638) Incorporations

Pyrrolidine and piperidine rings are fundamental components of a vast number of alkaloids, pharmaceuticals, and catalysts. The aldehyde functionality of this compound serves as a key handle for the incorporation of these nitrogen-containing heterocycles.

Pyrrolidine Derivatives: The synthesis of pyrrolidine derivatives can be achieved through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides with alkenes or through the reductive amination of dicarbonyl compounds. A plausible approach utilizing this compound would involve its reaction with an amino acid or an amine to form an imine or enamine, which can then undergo further reactions to construct the pyrrolidine ring.

For example, the aldehyde could be condensed with a secondary amine to form an enamine, which could then react with an α,β-unsaturated carbonyl compound in a Michael addition, followed by intramolecular cyclization to yield a substituted pyrrolidine. The bromobutoxy group offers a site for further functionalization of the final product.

Piperidine Derivatives: The synthesis of piperidines can be accomplished through methods such as the aza-Diels-Alder reaction or the cyclization of amino aldehydes or amino ketones. Reductive amination of the aldehyde group of this compound with a suitable amine containing a latent cyclization partner is a viable strategy.

A well-established route to piperidones, which are precursors to piperidines, involves the Dieckmann condensation of δ-amino esters. The aldehyde group of the starting material could be used to construct the necessary carbon skeleton, for instance, through a Knoevenagel condensation followed by reduction and further elaboration to form the δ-amino ester required for cyclization.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Pyrrolidine | 1,3-Dipolar cycloaddition, reductive amination of dicarbonyls | Aldehyde group as a key functional handle for imine/enamine formation |

| Piperidine | Aza-Diels-Alder reaction, Dieckmann condensation | Aldehyde group used to build the carbon framework for cyclization |

Utility in Supramolecular Chemistry Building Blocks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The resulting assemblies can exhibit novel properties and functions. Molecules containing alkoxy-substituted benzaldehyde moieties are known to participate in self-assembly processes, driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces.

The structure of this compound, with its electron-rich aromatic ring, potential hydrogen bond accepting oxygen atoms, and a flexible alkyl chain terminating in a bromine atom, makes it an interesting candidate as a building block for supramolecular structures. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials.

Spectroscopic Characterization for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, the connectivity and stereochemistry of the compound can be established.

In the ¹H NMR spectrum of 4-(4-Bromobutoxy)-3-methoxybenzaldehyde, distinct signals are expected for the aromatic protons, the aldehyde proton, the methoxy (B1213986) group protons, and the protons of the bromobutoxy chain. The aromatic region would likely display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The methoxy protons would present as a sharp singlet around δ 3.9 ppm. The four methylene (B1212753) groups of the bromobutoxy chain would each give rise to a distinct signal, likely multiplets, with their chemical shifts influenced by the neighboring oxygen and bromine atoms.

Predicted ¹H NMR Data (Based on analysis of similar compounds)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~9.85 | s | - |

| Ar-H | ~7.4-7.0 | m | - |

| -OCH₃ | ~3.92 | s | - |

| -OCH₂- | ~4.15 | t | ~6.5 |

| -CH₂- | ~2.0-2.2 | m | - |

| -CH₂- | ~2.0-2.2 | m | - |

| -CH₂Br | ~3.55 | t | ~6.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aldehydic carbon is expected to have the most downfield shift, typically above 190 ppm. The aromatic carbons will appear in the range of approximately 110-155 ppm, with their specific shifts determined by the attached substituents. The methoxy carbon will have a characteristic shift around 56 ppm. The carbons of the butoxy chain will be observed in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data (Based on analysis of similar compounds)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~191.0 |

| Ar-C (quaternary) | ~155.0, ~150.0, ~130.0 |

| Ar-CH | ~127.0, ~112.0, ~110.0 |

| -OCH₂- | ~68.0 |

| -OCH₃ | ~56.0 |

| -CH₂Br | ~33.0 |

| -CH₂- | ~30.0, ~28.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1600-1450 cm⁻¹ region.

The C-H stretching vibrations of the aliphatic butoxy chain and the methoxy group are expected in the 2850-3000 cm⁻¹ range. The characteristic C-O stretching vibration of the aryl ether linkage will likely be observed as a strong band around 1250 cm⁻¹, while the aliphatic ether C-O stretch will appear near 1040 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted IR Absorption Bands (Based on analysis of similar compounds)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aldehyde) | ~2820, ~2720 | Medium |

| C=O stretch (aldehyde) | ~1685 | Strong |

| C=C stretch (aromatic) | ~1600, ~1510 | Medium-Strong |

| C-H stretch (aliphatic) | ~2950-2850 | Medium |

| C-O stretch (aryl ether) | ~1260 | Strong |

| C-O stretch (alkyl ether) | ~1040 | Strong |

| C-Br stretch | ~650-550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the bromine atom, the butoxy chain, the methoxy group, or the formyl group. The observation of fragment ions corresponding to these losses would further support the proposed structure. For instance, a prominent fragment would be expected from the cleavage of the C-Br bond. Another significant fragmentation pathway could be the loss of the entire bromobutoxy group.

X-ray Diffraction Studies for Solid-State Structural Determination (relevant for derivatives)

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. In the context of this compound, XRD studies are particularly relevant for its derivatives, which can be synthesized to modify its physical and chemical properties. By analyzing the diffraction pattern of a single crystal, researchers can elucidate the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the structure-property relationships of these compounds.

A notable example is the X-ray diffraction study of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate, a derivative of vanillin (B372448). nih.gov The analysis of this derivative revealed detailed information about its molecular geometry and the packing of molecules in the crystal lattice.

The thiosemicarbazone molecule was found to be nearly planar, with a slight deviation from the mean plane. nih.gov The crystal structure is stabilized by a network of hydrogen bonds. Specifically, the thiosemicarbazone molecules form dimers through pairs of N—H⋯S hydrogen bonds. nih.gov These dimers are further linked into a three-dimensional network by the methanol solvent molecules, which participate in O—H⋯O hydrogen bonds with the thiosemicarbazone. nih.gov

The detailed crystallographic data for this vanillin derivative are presented in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate nih.gov

| Parameter | Value |

| Empirical formula | C10H13N3O3S |

| Formula weight | 255.29 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 11.1833 (2) |

| b (Å) | 8.4207 (2) |

| c (Å) | 17.2521 (4) |

| α (°) | 90 |

| β (°) | 95.752 (1) |

| γ (°) | 90 |

| Volume (ų) | 1616.47 (6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.050 |

| Absorption coefficient (mm⁻¹) | 0.22 |

| F(000) | 536 |

Another relevant example from the literature is the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde (B1588542). nih.govdoaj.orgresearchgate.net This compound, while not a direct derivative, shares a substituted benzaldehyde (B42025) moiety. The study revealed that the dihedral angle between the two benzene rings is 71.52 (3)°. nih.govdoaj.orgresearchgate.net The crystal packing is characterized by weak C—H⋯O hydrogen bonds, which link the molecules into supramolecular layers. nih.govdoaj.org

The crystallographic data for 4-(4-methoxyphenoxy)benzaldehyde is summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 4-(4-methoxyphenoxy)benzaldehyde nih.govresearchgate.net

| Parameter | Value |

| Empirical formula | C14H12O3 |

| Formula weight | 228.24 |

| Temperature (K) | 173 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| α (°) | 90 |

| β (°) | 103.769 (6) |

| γ (°) | 90 |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.360 |

| Absorption coefficient (mm⁻¹) | 0.10 |

| F(000) | 480 |

These examples demonstrate the utility of X-ray diffraction in providing a detailed understanding of the solid-state architecture of benzaldehyde derivatives. Such studies are essential for correlating molecular structure with macroscopic properties and for the rational design of new materials with desired functionalities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate determination of a molecule's electronic structure and the optimization of its geometry. For aromatic aldehydes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net

Geometry optimization calculations performed on related molecules like 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxybenzaldehyde (B117250) using DFT methods have shown excellent agreement between theoretical and experimental structural parameters. mdpi.comxisdxjxsu.asia These calculations determine the most stable three-dimensional arrangement of atoms by minimizing the energy of the system. For 4-(4-Bromobutoxy)-3-methoxybenzaldehyde, a DFT optimization would predict the bond lengths, bond angles, and dihedral angles for the entire molecule, including the phenyl ring, the aldehyde group, the methoxy (B1213986) group, and the flexible bromobutoxy chain. The planarity of the benzaldehyde (B42025) core is a key feature, though the side chain introduces significant conformational freedom. nih.gov

The electronic structure analysis reveals the distribution of electron density across the molecule. Calculations on vanillin (B372448) derivatives identify regions of high and low electron density, which are crucial for understanding reactivity. mdpi.comxisdxjxsu.asia The oxygen atoms of the aldehyde and ether groups are typically regions of high electron density (negative potential), while the aldehydic proton and hydrogens on the aromatic ring are electron-deficient (positive potential). xisdxjxsu.asia

Table 1: Representative Optimized Geometrical Parameters for Vanillin (4-hydroxy-3-methoxybenzaldehyde) using DFT/B3LYP Method. Data extrapolated from studies on vanillin and its derivatives as a model for the core structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~118° - 121° |

| C-C=O (aldehyde) | ~124° | |

| C-O-C (ether) | ~117° |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For benzaldehyde derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen of the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is often centered on the aldehyde group and extends into the π-system of the ring, marking the sites susceptible to nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Related Benzaldehyde Derivatives. This table presents typical values from DFT studies on analogous compounds to illustrate the concept.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Hydroxybenzaldehyde mdpi.com | B3LYP/6-31G(d,p) | -6.23 | -2.01 | 4.22 |

| 4-Methoxybenzaldehyde (B44291) researchgate.net | B3LYP/6-311++G(d,p) | -7.94 | -1.54 | 6.40 |

| A Biflavone (TDOB) researchgate.net | CAM-B3LYP/LanL2DZ | -6.81 | -2.14 | 4.67 |

Prediction of Spectroscopic Parameters (e.g., ¹H NMR, IR)

Computational methods, particularly DFT, can be used to predict spectroscopic data with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

¹H NMR: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net For this compound, calculations would predict distinct signals for the aldehydic proton (typically δ > 9.5 ppm), the aromatic protons, the methoxy protons (δ ~3.9 ppm), and the four sets of methylene (B1212753) protons in the bromobutoxy chain. rsc.org Comparing these predicted shifts with experimental data helps in the unambiguous assignment of each resonance. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT calculations provide a theoretical infrared (IR) spectrum. researchgate.net For the title compound, key predicted vibrational modes would include the C=O stretch of the aldehyde group (~1680-1700 cm⁻¹), C-O-C stretching of the ether linkages, C-H stretching of the aromatic ring and alkyl chain, and the C-Br stretch at a lower wavenumber. nist.govmdpi.com Theoretical spectra for related molecules like 4-methoxybenzaldehyde have shown good agreement with experimental FT-IR spectra, allowing for confident vibrational assignments. researchgate.netmdpi.com

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for 4-Methoxybenzaldehyde. Data adapted from a DFT study on 4-methoxybenzaldehyde, a structurally similar compound. researchgate.net

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) |

| C-H stretch (aldehyde) | 2865 | 2841 |

| C=O stretch | 1718 | 1684 |

| C-C stretch (ring) | 1618 | 1601 |

| C-O stretch (ether) | 1271 | 1259 |

| C-H bend (ring) | 838 | 831 |

Molecular Dynamics Simulations (for related complex systems)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT is excellent for static properties, MD provides insight into the dynamic behavior, conformational stability, and interactions of a molecule within a complex environment, such as in solution or bound to a biological target. nih.govcnr.it

MD simulations have been performed on systems containing related benzimidazole (B57391) and benzothiazole (B30560) derivatives to assess their stability when complexed with proteins. nih.gov These simulations, often run for durations of 100 nanoseconds or more, track properties like the Root Mean Square Deviation (RMSD) to determine if a protein-ligand complex remains stable. nih.govnih.gov

For a molecule like this compound, which serves as a linker or building block in medicinal chemistry, MD simulations would be crucial for evaluating its interaction and stability within a protein's active site. rsc.org The simulation would model the flexibility of the butoxy chain and how it adapts its conformation to fit within a binding pocket, providing insights that are inaccessible through static docking alone. nih.gov

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds, particularly in the 4-bromobutoxy side chain, means that this compound can exist in multiple conformations. Conformational analysis is a computational process used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. ufms.br

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, where the valleys correspond to stable, low-energy conformers and the peaks represent high-energy transition states. ufms.br

Studies on chalcones derived from vanillin have utilized this approach to identify the most stable conformers, finding that planar s-cis conformations are often favored due to stabilizing hyperconjugative interactions. ufms.br A similar analysis for this compound would be essential to understand its preferred shape in different environments, which in turn influences its physical properties and biological activity. The extended, folded, and other possible arrangements of the bromobutoxy chain would be identified, along with their corresponding energy penalties, providing a complete picture of the molecule's conformational preferences.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Functionalized Ionic Liquids

A significant application of 4-(4-Bromobutoxy)-3-methoxybenzaldehyde is its role as a key intermediate in the synthesis of task-specific ionic liquids (ILs). Ionic liquids are salts with low melting points that are gaining attention as green solvents and catalysts in various chemical processes. By incorporating specific functional groups, their properties can be tailored for particular tasks.

Research has demonstrated a straightforward pathway to produce benzaldehyde-functionalized ionic liquids using this compound. researchgate.netresearchgate.net The synthesis begins with the etherification of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 1,4-dibromobutane (B41627) to yield this compound in a high yield of 82.2%. researchgate.netresearchgate.net In the subsequent step, this intermediate undergoes a quaternization reaction with an N-alkylimidazole, such as N-methylimidazole. researchgate.net The terminal bromine atom of the butoxy chain is displaced by the imidazole (B134444) nitrogen, forming a stable imidazolium (B1220033) salt. This reaction, often accelerated by microwave irradiation, efficiently produces an ionic liquid where the cation is functionalized with a benzaldehyde (B42025) moiety. researchgate.netresearchgate.net

These resulting benzaldehyde-functionalized ionic liquids are not end-products themselves but are valuable as platforms for further chemical modification. researchgate.net The aldehyde group can be easily transformed into other functionalities, such as carboxylic acids (via oxidation) or benzyl (B1604629) alcohols (via reduction), expanding their utility as specialized solvents, reagents, or scavengers in organic synthesis. researchgate.netresearchgate.net

Building Block for Polymer Precursors or Monomers

The structure of this compound makes it a promising building block for creating novel polymer precursors and monomers. Its foundation is derived from vanillin (B372448), a bio-based aromatic compound that is increasingly explored as a renewable feedstock for sustainable polymers. researchgate.net Vanillin and its derivatives have been successfully converted into a variety of monomers, including methacrylates, acrylates, and vinyl esters, which can undergo polymerization to produce materials with diverse thermal and mechanical properties. researchgate.net

The aldehyde group in this compound provides a reactive site for condensation polymerizations, such as the formation of Schiff base polymers. Furthermore, the terminal bromo-group offers a handle for initiating polymerizations or for post-polymerization modification. For instance, it could be converted into other functional groups suitable for different polymerization techniques, like ring-opening metathesis polymerization (ROMP) or free-radical polymerization. The combination of the rigid aromatic ring and the flexible butoxy chain could also be exploited to control the properties of the resulting polymers, influencing factors like glass transition temperature and mechanical strength. Researchers have successfully created functional polymers by copolymerizing benzaldehyde derivatives with other monomers, indicating a viable pathway for incorporating the unique features of this compound into advanced polymer architectures.

Role in the Design of Chemosensors and Probes

The aldehyde functionality is central to the design of many optical chemosensors, which detect specific analytes through changes in color or fluorescence. Vanillin derivatives, in particular, have been utilized to create simple, low-cost sensors for volatile organic compounds, especially amines. researchgate.net The sensing mechanism typically relies on the formation of a Schiff base through the reaction of the aldehyde group with a primary amine. This reaction alters the electronic structure of the molecule, leading to a visually detectable colorimetric or fluorometric response. researchgate.net

Given this precedent, this compound is a strong candidate for the development of new chemosensors. Its aldehyde group can serve as the reactive site for detecting analytes like amines or hydrazines. researchgate.net The rest of the molecule, including the methoxy (B1213986) group and the bromoalkoxy chain, can be modified to fine-tune the sensor's properties, such as its solubility, sensitivity, and selectivity for a target analyte. For example, the terminal bromine could be used to anchor the sensor molecule to a solid support or to another signaling unit to create a more complex sensing system.

Development of Novel Linkers for Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology in drug delivery, diagnostics, and biomedical research. This process relies on linkers, which are molecules that contain reactive ends to connect the different components, such as an antibody and a drug molecule in an antibody-drug conjugate (ADC).

This compound possesses two distinct reactive functionalities, making it a potential heterobifunctional linker.

Aldehyde Group : The aldehyde can react with amine groups found on biomolecules, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form an imine bond. This bond can be stabilized through reduction to form a stable secondary amine linkage. This chemistry is a well-established method for site-specific protein modification.

Bromoalkyl Group : The terminal bromine on the butoxy chain is an electrophilic center that can react with nucleophilic groups on biomolecules, most notably the thiol group of cysteine residues. This type of reaction is widely used for peptide and protein stapling and labeling.

The presence of both an aldehyde and a bromoalkyl group on the same molecule allows for a two-step, controlled conjugation strategy, where each end can be reacted selectively under different conditions. The length and flexibility of the butoxy spacer can also be advantageous, helping to ensure that the conjugated biomolecule retains its native structure and function.

Contribution to the Synthesis of Complex Organic Materials (e.g., optical materials, liquid crystals)

The structural characteristics of this compound make it a candidate for the synthesis of complex organic materials with specialized properties.

Liquid Crystals: Liquid crystalline materials are characterized by molecules that have both rigid and flexible parts. The this compound molecule fits this profile, possessing a rigid benzaldehyde core and a flexible four-carbon alkoxy chain. Homologous series of n-alkoxybenzaldehydes are known to exhibit liquid crystalline phases, such as nematic and smectic phases. The introduction of the methoxy group and the terminal bromine could further influence the mesomorphic properties, potentially leading to new liquid crystal materials with specific transition temperatures and phase behaviors.

Optical Materials: Vanillin and its derivatives have been investigated for their nonlinear optical (NLO) properties, which are useful for applications like frequency conversion of light. Vanillin itself is an excellent candidate for second harmonic generation. Furthermore, vanillin-based acrylate (B77674) and methacrylate (B99206) resins have been developed for use in optical 3D printing and microtransfer molding, demonstrating their utility in fabricating precise microstructures. The incorporation of the bromobutoxy chain onto the vanillin framework provides a handle for further functionalization or for integration into a polymer network, potentially enhancing or modifying the optical properties of the final material.

Future Research Trajectories and Synthetic Innovations

Exploration of Asymmetric Synthesis Routes

The development of asymmetric syntheses is a cornerstone of modern pharmaceutical and materials science, enabling the production of single-enantiomer compounds. For derivatives of 4-(4-Bromobutoxy)-3-methoxybenzaldehyde, where subsequent reactions could create a chiral center, exploring asymmetric routes is a critical research trajectory.

Current research on structurally similar compounds provides a blueprint for future exploration. For instance, asymmetric syntheses have been developed for complex molecules containing a 3-(cyclopentyloxy)-4-methoxyphenyl group, a moiety structurally related to the core of the target compound. nih.gov These strategies often involve the stereoselective reduction of a prochiral ketone or the use of chiral auxiliaries to direct transformations. nih.gov One potential strategy could involve an asymmetric transfer hydrogenation of a ketone precursor to establish a chiral alcohol, which is then elaborated into the final target. Another avenue involves the use of enantiopure starting materials or chiral catalysts to guide the formation of stereocenters in reactions involving the aldehyde group.

Future work could focus on:

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from natural sources.

Auxiliary-Mediated Synthesis: Temporarily installing a chiral auxiliary to direct stereoselective reactions. A notable strategy involves the highly stereoselective [4+2]-cycloaddition of nitroalkenes to vinyl ethers bearing a recoverable chiral auxiliary. nih.gov

Asymmetric Catalysis: Employing chiral metal complexes or organocatalysts to catalyze reactions such as aldol (B89426) additions, hydrocyanations, or Grignard additions to the aldehyde, thereby creating a chiral center with high enantiomeric excess.

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of this compound, typically achieved via Williamson ether synthesis from vanillin (B372448) and 1,4-dibromobutane (B41627), and its subsequent transformations can be significantly improved through advanced catalyst development. The goal is to enhance reaction rates, improve yields, and increase selectivity, thereby minimizing side products and simplifying purification.

In similar etherification reactions, triethylamine (B128534) has been used as a catalyst, often in micellar media to improve reaction kinetics. orientjchem.org However, future research will likely focus on more sophisticated catalytic systems.

Potential Catalyst Innovations:

| Catalyst Type | Potential Application | Research Goal |

| Phase-Transfer Catalysts (PTCs) | Williamson ether synthesis step (vanillin + 1,4-dibromobutane) | Improve reaction efficiency between the aqueous and organic phases, reduce reaction times, and allow for milder conditions. |

| Heterogeneous Catalysts | Synthesis and subsequent transformations | Simplify catalyst removal and recycling, aligning with green chemistry principles. Examples include metal-organic frameworks (MOFs) or functionalized polymers. |

| Photocatalysts | Transformations of the bromobutoxy chain or aldehyde | Enable novel, light-driven reactions under mild conditions. Mesoporous graphitic carbon nitride (mpg-CN) with Ni(II) salts has been used for related cross-coupling reactions. mpg.de |

| Organocatalysts | Asymmetric transformations of the aldehyde group | Provide metal-free alternatives for stereoselective synthesis, reducing the risk of heavy metal contamination in the final products. |

Developing catalysts that can selectively activate the C-Br bond of the butoxy chain for cross-coupling reactions, while leaving the aldehyde untouched, represents a significant challenge and a fruitful area for investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in static batches, offers substantial advantages in terms of safety, reproducibility, scalability, and automation. mpg.deumontreal.ca Integrating the synthesis of this compound and its derivatives into automated flow platforms is a key direction for future innovation.

A multistep flow synthesis could be designed where vanillin is first reacted with 1,4-dibromobutane in a heated reactor coil, followed by in-line purification to remove unreacted starting materials or byproducts. The purified stream of the target compound could then be directly channeled into a second reactor for a subsequent transformation, such as a reductive amination or a condensation reaction. chemrxiv.orgnih.gov This "telescoped" approach minimizes manual handling, reduces waste, and can significantly shorten synthesis times. mpg.de

Modern automated synthesizers, which can combine multiple reagent injections and reactor modules, are well-suited for creating libraries of derivatives from a common intermediate like this compound for screening purposes. chemrxiv.org

Conceptual Comparison: Batch vs. Flow Synthesis

Design of Novel Multi-Component Reactions Utilizing the Compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing parts of all starting materials, are powerful tools for rapidly generating molecular complexity. jocpr.comscispace.com The aldehyde functionality of this compound makes it an ideal substrate for a wide range of MCRs.

By incorporating this compound into established MCRs, novel and diverse molecular scaffolds can be synthesized efficiently. The presence of the bromobutoxy chain provides an additional functional handle for post-MCR modifications, further expanding the accessible chemical space.

Potential MCR Applications:

| MCR Name | Reactants | Potential Product Scaffold |

| Ugi Reaction | An amine, a carboxylic acid, and an isocyanide | α-acylamino carboxamide derivatives, useful in peptide and drug discovery. nih.gov |

| Passerini Reaction | A carboxylic acid and an isocyanide | α-acyloxy carboxamides. |

| Hantzsch Dihydropyridine Synthesis | Two equivalents of a β-ketoester and ammonia/ammonium (B1175870) acetate (B1210297) | Dihydropyridine core, a privileged scaffold in medicinal chemistry. |

| Doebner Reaction | An aromatic amine and pyruvic acid | Quinolone-4-carboxylic acids. nih.gov |

| Povarov Reaction | An aniline (B41778) and an electron-rich alkene | Tetrahydroquinoline derivatives. |

The design of new, pseudo-five-component reactions or other novel MCRs that specifically leverage both the aldehyde and the bromo-functionalities of the molecule is a particularly exciting research frontier. nih.gov

Investigation of Green Chemistry Approaches in its Synthesis and Transformations

Green chemistry principles aim to reduce the environmental impact of chemical processes. Applying these principles to the lifecycle of this compound is essential for sustainable chemical manufacturing.

Key areas for green innovation include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives. A patented method for the synthesis of 3-methoxybenzaldehyde (B106831) utilizes water as a solvent and nitric acid as an oxidant, highlighting a move towards greener conditions. google.com Exploring aqueous or bio-based solvents for the synthesis of the target compound is a logical next step.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. MCRs are inherently atom-economical.

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or photocatalysis. Visible-light photocatalysis using heterogeneous organic semiconductors like mesoporous graphitic carbon nitride (mpg-CN) offers a sustainable method for driving reactions that might otherwise require harsh thermal conditions. mpg.de

Renewable Feedstocks: While the core is derived from vanillin, which can be sourced from renewable lignin, ensuring that other reagents are also sustainably sourced is a long-term goal.

Catalyst Recycling: The use of heterogeneous or recoverable homogeneous catalysts reduces waste and cost. mpg.de

An eco-friendly aqueous approach has been successfully used for the synthesis of other complex heterocyclic compounds, demonstrating the viability of water as a medium for advanced organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromobutoxy)-3-methoxybenzaldehyde, and how are intermediates characterized?

- Methodological Answer : A common approach involves nucleophilic substitution using 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) and 1,3-bis(bromomethyl)benzene in acetonitrile with potassium carbonate as a base (TBAI catalyst). Reaction progress is monitored via TLC (ethyl acetate/petroleum ether, 5:1), followed by column chromatography for purification. Intermediate characterization relies on NMR (e.g., aldehyde proton at δ 9.8–10.0 ppm) and mass spectrometry .

Q. What safety protocols are critical when handling brominated aromatic aldehydes like this compound?

- Methodological Answer : Immediate flushing with water for eye exposure (10–15 minutes) and soap wash for skin contact are mandatory. Use fume hoods to avoid inhalation, as toxicological data are incomplete. Contaminated clothing must be removed and washed before reuse .

Q. How is the purity of this compound assessed in academic labs?

- Methodological Answer : Combines HPLC (C18 column, methanol/water mobile phase) with melting point analysis. Crystallization via slow evaporation of ethyl acetate/petroleum ether mixtures yields single crystals for X-ray validation .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity in cross-coupling reactions?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P21/c space group, Z = 4) reveals a planar benzaldehyde moiety and tetrahedral geometry at the bromobutoxy chain. The Br–C bond length (1.89–1.92 Å) suggests susceptibility to nucleophilic substitution, while methoxy and aldehyde groups enable further functionalization .

Q. What computational methods validate the experimental crystallographic data?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry (B3LYP/6-31G* basis set), comparing calculated bond angles (e.g., C–O–C ~117°) and torsion angles (e.g., –178.7° for the bromobutoxy chain) with X-ray results. Discrepancies >2% indicate potential crystal packing effects .

Q. How can conflicting NMR and X-ray data be resolved during structural elucidation?

- Methodological Answer : Dynamic NMR studies (variable-temperature 1H NMR) identify conformational flexibility (e.g., rotation of the bromobutoxy chain). For static discrepancies, high-resolution mass spectrometry (HRMS) and IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹) corroborate functional group assignments .

Q. What mechanistic insights guide its use in synthesizing antifungal azole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.